molecular formula C12H12FN3OS2 B5870053 2-FLUORO-N-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

2-FLUORO-N-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

Cat. No.: B5870053
M. Wt: 297.4 g/mol
InChI Key: YWWKUPFSSFZFPE-UHFFFAOYSA-N
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Description

2-Fluoro-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a fluorine atom and a thiadiazole ring, which is further modified with a propan-2-ylsulfanyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic synthesis, medicinal chemistry, and material science.

Properties

IUPAC Name

2-fluoro-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3OS2/c1-7(2)18-12-16-15-11(19-12)14-10(17)8-5-3-4-6-9(8)13/h3-7H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWKUPFSSFZFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves a multi-step process. One common method starts with the preparation of the thiadiazole ring, which is then coupled with a fluorinated benzamide derivative. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong nucleophiles such as sodium methoxide or potassium tert-butoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom yields sulfoxides or sulfones, while reduction of a nitro group results in the corresponding amine .

Scientific Research Applications

2-Fluoro-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. The thiadiazole ring can coordinate with metal ions, influencing various biochemical pathways. These interactions result in the modulation of enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound shares a similar benzamide core but differs in the substitution pattern and the absence of the thiadiazole ring.

    2-Fluoro-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide: Similar in structure but with a sulfonamide group instead of the thiadiazole ring.

Uniqueness

2-Fluoro-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying specific chemical reactions and biological interactions.

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